molecular formula C8H9N3S B3042072 2-Amino-6-(aminomethyl)benzothiazole CAS No. 496841-89-5

2-Amino-6-(aminomethyl)benzothiazole

Cat. No.: B3042072
CAS No.: 496841-89-5
M. Wt: 179.24 g/mol
InChI Key: VSSMEYORQAJPBM-UHFFFAOYSA-N
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Description

2-Amino-6-(aminomethyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring with amino and aminomethyl substituents. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(aminomethyl)benzothiazole typically involves the cyclization of 2-aminobenzenethiol with formaldehyde and ammonia under controlled conditions. This reaction forms the benzothiazole ring with the desired substituents .

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(aminomethyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or alkyl groups .

Scientific Research Applications

2-Amino-6-(aminomethyl)benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-ethoxybenzothiazole
  • 2-Amino-6-hydroxybenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-4-methylbenzothiazole
  • 2-Amino-6-bromobenzothiazole
  • 2-Aminobenzoxazole

Uniqueness

2-Amino-6-(aminomethyl)benzothiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming various derivatives .

Biological Activity

2-Amino-6-(aminomethyl)benzothiazole (ABT) is an organic compound characterized by its unique benzothiazole structure, which includes amino and aminomethyl substituents. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of ABT, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₉N₃S
Melting Point: 150-160°C
Solubility: Moderately soluble in organic solvents

The presence of amino groups in the structure of ABT enhances its reactivity and biological interactions. The functional groups are pivotal in mediating the compound's biological effects.

Biological Activities

ABT exhibits a range of biological activities that make it a candidate for drug development. Key activities include:

  • Antimicrobial Activity: ABT has shown effectiveness against various bacterial strains. Research indicates that derivatives of benzothiazole, including ABT, possess broad-spectrum antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and function.
  • Anticancer Activity: Studies have demonstrated that ABT can inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis in malignant cells through modulation of cellular signaling pathways.
  • Anti-inflammatory Effects: ABT has been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of ABT are multifaceted:

  • Antimicrobial Mechanism: ABT's amino groups interact with bacterial enzymes, inhibiting their function and leading to cell death.
  • Anticancer Mechanism: It is believed that ABT induces apoptosis via mitochondrial pathways and affects cell cycle regulation by modulating cyclin-dependent kinases.
  • Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB.

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on various bacterial strains revealed that ABT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating potent activity.
  • Anticancer Properties:
    In vitro experiments showed that ABT reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by over 50% at concentrations of 10-20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells when treated with ABT.
  • Anti-inflammatory Activity:
    In an animal model of inflammation, administration of ABT led to a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The biological activity of ABT can be compared with other benzothiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
2-AminobenzothiazoleModerateLowModerate
BenzothiazoleLowLowLow

This table illustrates how structural variations among benzothiazole derivatives influence their biological activities.

Synthesis and Derivatives

The synthesis of ABT can be achieved through various methods, typically involving the reaction of 2-aminobenzothiazole with formaldehyde or related compounds under acidic conditions. The resulting derivatives can further enhance its biological properties:

  • Substituted Derivatives: Modifications at the 6-position or introduction of halogens have been shown to improve antimicrobial and anticancer activities.
  • Combination Therapies: Combining ABT with other therapeutic agents may lead to synergistic effects, enhancing its efficacy against resistant strains or cancer cells.

Properties

IUPAC Name

6-(aminomethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSMEYORQAJPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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